Fulvestrant Impurity 2
CAS No.: 1621885-80-0
Cat. No.: VC0195140
Molecular Formula: C30H46O6S
Molecular Weight: 534.76
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1621885-80-0 |
|---|---|
| Molecular Formula | C30H46O6S |
| Molecular Weight | 534.76 |
Introduction
Chemical Identity and Structure
Fulvestrant Impurity 2 is chemically identified as (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate . It has a molecular formula of C30H46O6S and a molecular weight of 534.75-534.8 daltons . The compound is registered with CAS number 1621885-80-0 and represents a specific structural variant related to the parent Fulvestrant molecule .
The structure of this impurity is related to Fulvestrant's steroidal backbone, which contains a ring structure and side chain allowing it to bind to estrogen receptors. Unlike the parent compound which contains a pentafluoropentasulfinyl group, Fulvestrant Impurity 2 features a methylsulfonyl group at a specific position in its structure .
Table 1: Chemical Identity Parameters of Fulvestrant Impurity 2
| Parameter | Details |
|---|---|
| Chemical Name | (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate |
| CAS Number | 1621885-80-0 |
| Molecular Formula | C30H46O6S |
| Molecular Weight | 534.75-534.8 |
| Chemical Structure | Steroidal backbone with methylsulfonyl group |
Analytical Detection Methods
Various analytical techniques are employed for detecting and quantifying Fulvestrant Impurity 2 in pharmaceutical preparations, with High-Performance Liquid Chromatography (HPLC) being the predominant method .
HPLC Analysis
The detection of Fulvestrant Impurity 2 by HPLC involves specific conditions, including:
-
Measurement wavelength: 225 nm
-
Volume flow rate: 2.0 mL/min
-
Gradient elution with mobile phases consisting of water-acetonitrile-methanol in ratios of 41:32:27 v/v and acetonitrile-methanol-water in ratios of 49:41:10 v/v
These conditions allow for effective separation and quantification of the impurity from related compounds.
Spectroscopic and Spectrometric Methods
In addition to chromatographic techniques, spectroscopic methods including H1NMR (Proton Nuclear Magnetic Resonance) and LCMS (Liquid Chromatography-Mass Spectrometry) are used to confirm the structure and identity of Fulvestrant Impurity 2 . These techniques provide valuable information about molecular structure, confirming the presence and arrangement of specific functional groups.
Validation Parameters
Research has focused on developing validated analytical methods for the detection and quantification of Fulvestrant Impurity 2. Several studies have established important validation parameters:
Table 2: Analytical Method Validation Parameters
Significance in Pharmaceutical Research
Fulvestrant Impurity 2 serves critical functions in pharmaceutical research and development processes related to Fulvestrant-based medications.
Quality Control Applications
| Application Area | Role of Fulvestrant Impurity 2 | Impact |
|---|---|---|
| Method Development | Reference standard for validation | Ensures accurate detection of impurities |
| Quality Control | Marker for manufacturing consistency | Helps maintain batch-to-batch uniformity |
| Stability Studies | Indicator of degradation pathways | Influences storage recommendations |
| Regulatory Compliance | Threshold monitoring | Ensures safety standards are met |
Relationship to Parent Compound
Fulvestrant, the parent compound, is a pure antagonist of estrogen receptors alpha and beta (ERα and ERβ) that completely lacks the agonist activity seen with medications like tamoxifen and raloxifene . It works by binding to estrogen receptors with an affinity similar to that of estradiol, but its unique structure induces a different receptor conformation that prevents agonist action .
Fulvestrant Impurity 2 is structurally related to the parent compound but contains modifications that distinguish it from Fulvestrant. While Fulvestrant contains a pentafluoropentasulfinyl group in its side chain, Fulvestrant Impurity 2 features a methylsulfonyl group . These structural differences may affect binding affinity to estrogen receptors and subsequent pharmacological activity.
Research Findings and Literature
Several significant research studies have investigated analytical methods for detecting and quantifying Fulvestrant Impurity 2 in pharmaceutical formulations:
-
Researchers have developed quantitative estimation methods using capillary gas chromatography and HPLC-PDA techniques to analyze Fulvestrant injection composition and impurities profile, as published in the Journal of the Iranian Chemical Society (2021) .
-
HPLC-UV methods have been developed and validated specifically for estimating Fulvestrant in bulk drug formulations, as described in the Journal of Pharmacy Research (2016) .
-
Stability-indicating HPLC methods have been established for determining Fulvestrant in pharmaceutical formulations, comparing results with linear sweep voltammetric methods, as published in the Iranian Journal of Pharmaceutical Research (2016) .
These research findings highlight the importance of accurate analytical methods for detecting and quantifying Fulvestrant Impurity 2 in pharmaceutical formulations.
Regulatory Context
The presence of impurities in pharmaceutical products is strictly regulated by agencies such as the FDA (Food and Drug Administration) and EMA (European Medicines Agency). For Fulvestrant formulations, impurities like Fulvestrant Impurity 2 must be controlled to levels specified in regulatory guidelines .
The quality of Fulvestrant-based medications is established through documentation of the active substance and its impurities. According to EMA assessment reports, Fulvestrant is a mixture of two diastereoisomers with consistent ratio and similar pharmacological activity . Understanding and controlling impurities like Fulvestrant Impurity 2 is crucial for ensuring the quality, safety, and efficacy of Fulvestrant-based medications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume